N-(2-chlorophenyl)-N-methylcarbamoylchloride
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Overview
Description
N-(2-chlorophenyl)-N-methylcarbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a chlorophenyl group and a methyl group attached to the carbamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-methylcarbamoylchloride typically involves the reaction of 2-chloroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-chloroaniline with phosgene:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), mild temperatures.
Hydrolysis: Water or aqueous base (sodium hydroxide), ambient temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents, controlled temperature and pressure.
Major Products Formed
Substitution Reactions: N-(2-chlorophenyl)-N-methylcarbamates or thiocarbamates.
Hydrolysis: N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents used.
Scientific Research Applications
N-(2-chlorophenyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N-methylcarbamoylchloride involves its reactivity with nucleophiles, leading to the formation of carbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways and targets depend on the nature of the carbamate derivative formed.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-methylcarbamic acid
- N-(2-chlorophenyl)-N-methylcarbamate
- N-(2-chlorophenyl)-N-methylthiocarbamate
Uniqueness
N-(2-chlorophenyl)-N-methylcarbamoylchloride is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its chlorophenyl group imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.
Properties
Molecular Formula |
C8H7Cl2NO |
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Molecular Weight |
204.05 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 |
InChI Key |
MMJBYKNTKQJCPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=O)Cl |
Origin of Product |
United States |
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